
1-(1-Trityl-1H-imidazol-4-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine: is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds It is characterized by the presence of a triphenylmethyl group attached to the imidazole ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine typically involves the reaction of an imidazole derivative with a triphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydride or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine can undergo oxidation reactions to form corresponding imidazole N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for metal ions. It can form coordination complexes with transition metals, which are of interest in bioinorganic chemistry and medicinal chemistry.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxylic acid
- alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-amine
Comparison: Compared to its analogs, alpha-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanamine exhibits unique chemical properties due to the presence of the methanamine group. This functional group enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the triphenylmethyl group provides steric hindrance, which can influence the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C24H23N3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-tritylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C24H23N3/c1-19(25)23-17-27(18-26-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,25H2,1H3 |
InChI Key |
IAZFMDGPNHWAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


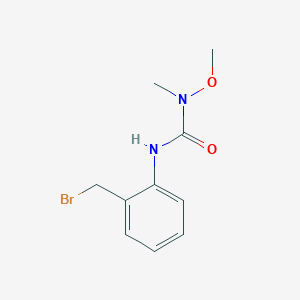
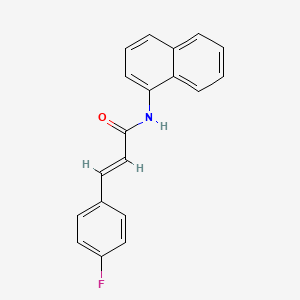
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
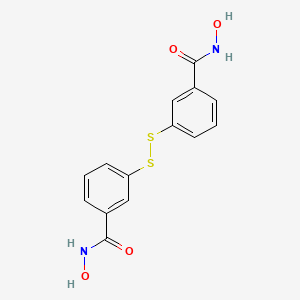
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
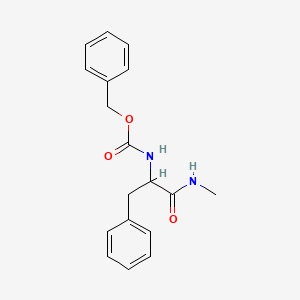
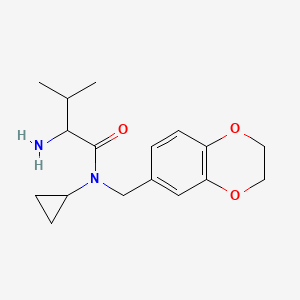
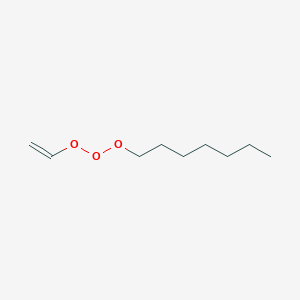
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
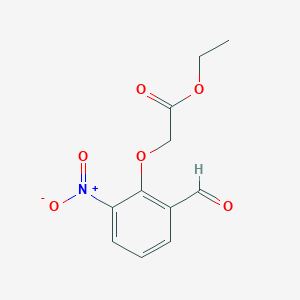
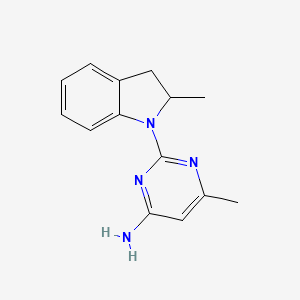
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)
